5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
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Overview
Description
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis or other methods that allow for large-scale production. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid: This compound has a similar structure but differs in the position of the bromine atom.
Imidazo[1,2-a]pyridine analogues: These compounds have a similar imidazole ring but differ in the fused ring system and are studied for their antituberculosis activities.
Uniqueness: 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1784253-43-5 |
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Molecular Formula |
C6H3BrN2O2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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